Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate

Overview

Description

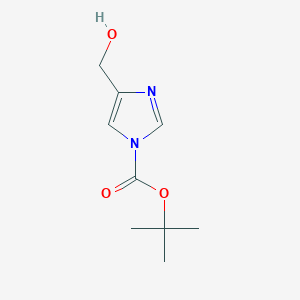

Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate is a chemical compound that features an imidazole ring substituted with a tert-butyl ester group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate typically involves the reaction of an imidazole derivative with tert-butyl chloroformate in the presence of a base. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions. The overall reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the ester group produces an alcohol .

Scientific Research Applications

Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate involves its interaction with molecular targets through its functional groups. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the hydroxymethyl and ester groups can undergo various chemical transformations. These interactions and transformations enable the compound to exert its effects in different applications .

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate: Features a tert-butyl ester and hydroxymethyl group.

Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxamide: Similar structure but with a carboxamide group instead of an ester.

This compound methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific reactivity and properties. The tert-butyl ester group provides steric hindrance, enhancing stability, while the hydroxymethyl group offers versatility in chemical transformations .

Biological Activity

Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate, a compound with the molecular formula C10H16N2O3, has garnered attention in recent years for its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in medicine and pharmacology.

Chemical Structure and Properties

The compound is characterized by the presence of an imidazole ring, which is known for its biological relevance. The tert-butyl group contributes to its lipophilicity, potentially influencing its interaction with biological membranes and targets.

Target Interactions:

this compound exhibits activity against various biological targets. Imidazole derivatives are often associated with:

- Antimicrobial Activity: Many imidazole compounds have shown effectiveness against bacterial and fungal infections. They may inhibit key enzymes involved in cell wall synthesis or disrupt membrane integrity.

- Antitumor Properties: Some studies suggest that imidazole derivatives can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and proliferation.

Biochemical Pathways:

Research indicates that this compound may affect several biochemical pathways:

- Inhibition of Prostaglandin Synthesis: Similar to other imidazole derivatives, it may inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation.

- Antioxidant Activity: The compound might scavenge free radicals, contributing to its protective effects against oxidative stress.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound based on current research findings.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

-

Antimicrobial Efficacy:

A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development . -

Antitumor Activity:

In vitro assays revealed that this compound could reduce the viability of human breast cancer cells by inducing cell cycle arrest and apoptosis through mitochondrial pathways . -

Anti-inflammatory Effects:

Another investigation highlighted its ability to inhibit COX enzymes, leading to decreased production of inflammatory mediators in cellular models .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that:

- Absorption: The lipophilic nature may enhance absorption across biological membranes.

- Metabolism: Further research is needed to elucidate metabolic pathways and identify potential metabolites.

- Toxicity: Initial assessments indicate low toxicity; however, comprehensive toxicological studies are necessary to confirm safety profiles for therapeutic use.

Properties

IUPAC Name |

tert-butyl 4-(hydroxymethyl)imidazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)11-4-7(5-12)10-6-11/h4,6,12H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPGKWMFPIWAGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80469696 | |

| Record name | TERT-BUTYL 4-(HYDROXYMETHYL)-1H-IMIDAZOLE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120277-50-1 | |

| Record name | 1H-Imidazole-1-carboxylic acid, 4-(hydroxymethyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120277-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TERT-BUTYL 4-(HYDROXYMETHYL)-1H-IMIDAZOLE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.